5-ethyl-1,2-thiazole-4-carbaldehyde
Description
Properties
CAS No. |
1550822-21-3 |
|---|---|
Molecular Formula |
C6H7NOS |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Ethyl 1,2 Thiazole 4 Carbaldehyde
Retrosynthetic Analysis and Key Precursors for 5-Ethyl-1,2-thiazole-4-carbaldehyde
Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for dismantling a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the C-N and S-N bonds of the 1,2-thiazole ring and the carbon-carbon bond connecting the formyl group.
A primary retrosynthetic disconnection of the 1,2-thiazole ring points to a key intermediate, an α,β-unsaturated β-thiocyanato aldehyde or a derivative thereof. This approach simplifies the target molecule into a linear precursor that can be cyclized. Further disconnection of this intermediate suggests starting materials such as a β-keto-ester or a β-dicarbonyl compound, which can be elaborated to introduce the required ethyl and aldehyde functionalities.
Another viable retrosynthetic strategy involves the disconnection of the formyl group at the C4 position. This leads to a 5-ethyl-1,2-thiazole precursor, which can then be formylated in a subsequent step. This two-step approach allows for the separate optimization of the thiazole (B1198619) ring formation and the introduction of the aldehyde group. The key precursors in this pathway would be simple aliphatic starting materials that can be built up to form the substituted thiazole ring.
Novel Cyclization Approaches for the 1,2-Thiazole Ring Formation
The formation of the 1,2-thiazole ring is the pivotal step in the synthesis of this compound. Several innovative cyclization methods have been developed to construct this heterocyclic core.
Strategies Utilizing Sulfur and Nitrogen Donors for Ring Closure
The construction of the 1,2-thiazole ring often relies on the reaction between a molecule containing a reactive sulfur species and a nitrogen source. A common method involves the reaction of a β-enaminone with a sulfur donor. For the synthesis of our target molecule, a suitably substituted enaminone, (Z)-3-(dimethylamino)-2-ethylbut-2-enal, could react with a sulfur transfer reagent.
Another strategy employs the use of isothiocyanates. The reaction of an α-metalated ethyl ketone with an appropriate isothiocyanate can lead to an intermediate that, upon treatment with an oxidizing agent, cyclizes to form the 1,2-thiazole ring. The choice of the isothiocyanate is crucial for the successful formation of the desired product.
Exploration of Metal-Catalyzed Ring Closure Reactions
Recent advancements in organometallic chemistry have opened new avenues for the synthesis of heterocyclic compounds. Metal-catalyzed reactions, particularly those involving palladium, copper, and rhodium, have been explored for the formation of thiazole rings. These reactions often proceed under mild conditions with high efficiency and selectivity.
For instance, a palladium-catalyzed cross-coupling reaction between a vinyl halide and a sulfur/nitrogen-containing precursor could be a potential route. The catalytic cycle would involve oxidative addition, migratory insertion, and reductive elimination steps to furnish the 1,2-thiazole ring. The use of specific ligands can be crucial in directing the regioselectivity of the reaction to yield the desired 1,2-thiazole isomer.
Hantzsch Thiazole Synthesis and its Adaptations for 1,2-Thiazoles
The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings, typically involving the reaction of an α-haloketone with a thioamide. While this method traditionally yields 1,3-thiazoles, adaptations of this reaction have been developed to access the 1,2-thiazole scaffold.
One such adaptation involves the use of a β-functionalized ketone or aldehyde as the starting material. By carefully choosing the substrates and reaction conditions, the regioselectivity of the cyclization can be controlled to favor the formation of the 1,2-thiazole ring. For the synthesis of this compound, a modified Hantzsch approach could involve the reaction of a β-halo-α-ethyl-α,β-unsaturated aldehyde with a source of sulfur and nitrogen.
Functionalization of Existing Thiazole Scaffolds to Yield this compound
An alternative to constructing the ring and its substituents simultaneously is to first synthesize a simpler 1,2-thiazole core and then introduce the desired functional groups.
Direct Formylation Strategies for Thiazole Rings (e.g., Vilsmeier-Haack reaction)
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, a chloroiminium ion.
C-H Activation and Functionalization Approaches at Specific Ring Positions
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in modern organic synthesis, offering a streamlined alternative to traditional multi-step methods that often require pre-functionalized starting materials. For the synthesis of this compound, C-H activation approaches would ideally target the C-4 position of a 5-ethyl-1,2-thiazole precursor for direct formylation or installation of a formyl group equivalent.
While direct C-H formylation of thiazoles is a developing area, methodologies established for related heterocyclic systems provide a blueprint for potential application. Palladium-catalyzed reactions are at the forefront of C-H functionalization. rsc.org For instance, the sequential construction of multifunctionalized thiazole derivatives has been achieved through Pd-catalyzed regioselective C-H alkenylation, demonstrating that positions C-2, C-4, and C-5 of the thiazole ring can be selectively targeted. rsc.org
A proposed strategy for the synthesis of this compound could involve a palladium-catalyzed C-H activation/formylation sequence. A general catalytic cycle for such a transformation would likely involve:
Oxidative addition of a Pd(0) catalyst to a formylating agent.
Decarbonylation to form a Pd(II) intermediate.
Concerted Metalation-Deprotonation (CMD) at the C-4 position of the 5-ethyl-1,2-thiazole substrate. acs.org
Reductive elimination to release the final product, this compound, and regenerate the Pd(0) catalyst. acs.org
The acidity of the C-H bond is a critical factor, with the C-2 position in thiazoles being the most acidic and thus most susceptible to deprotonation. However, strategic use of directing groups or specialized ligand/catalyst systems can steer functionalization to other positions like C-4. Research into decarbonylative C-H difluoromethylation of (benzo)thiazoles has shown that while the C-2 position is more reactive, functionalization at other sites is feasible, though it may result in lower yields due to the decreased acidity of the target C-H bond. acs.org
Conversion of Pre-existing Functional Groups to the Aldehyde Moiety
A more established and widely documented route to this compound involves the transformation of pre-existing functional groups at the C-4 position of the thiazole ring. This two-step reduction-oxidation sequence is a reliable and high-yielding approach.
The typical pathway commences with a suitable carboxylic acid ester, such as ethyl 5-ethyl-1,2-thiazole-4-carboxylate. vulcanchem.com
Reduction of the Ester: The ester is reduced to the corresponding primary alcohol, 5-ethyl-1,2-thiazole-4-methanol. A common and effective method for this reduction involves using sodium borohydride (B1222165) in the presence of a Lewis acid like aluminum chloride (AlCl₃) in a solvent such as tetrahydrofuran (B95107) (THF). google.com This combination generates a more powerful reducing agent capable of reducing esters. Patents for analogous compounds like 4-methyl-thiazole-5-carbaldehyde report high yields for this reduction step. google.com
Oxidation of the Alcohol: The intermediate alcohol is then oxidized to the target aldehyde, this compound. To prevent over-oxidation to the carboxylic acid, mild oxidizing agents are employed. Common reagents for this selective oxidation include Pyridinium (B92312) Chlorochromate (PCC) or a combination of sodium hypochlorite (B82951) (NaOCl) and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in a solvent like dichloromethane (B109758). vulcanchem.com This step is also known to proceed with high purity and yield. vulcanchem.comgoogle.com
Another potential method for introducing the aldehyde group is the Vilsmeier-Haack reaction. This reaction uses a phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate a Vilsmeier reagent, which then acts as a formylating agent on an activated aromatic or heterocyclic ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde. researchgate.net This approach has been successfully applied to synthesize various thiazole-5-carboxaldehydes. researchgate.net
Optimization of Reaction Conditions and Yields for this compound Synthesis
The efficiency and economic viability of synthesizing this compound are highly dependent on the optimization of reaction parameters. Key areas of focus include solvent effects, temperature control, catalyst selection, and reactant stoichiometry.
Solvent Effects and Temperature Control Studies
The choice of solvent and precise temperature control are critical for maximizing yield and minimizing side reactions. In the reduction of the precursor ester (ethyl 5-ethyl-1,2-thiazole-4-carboxylate), solvents such as tetrahydrofuran (THF), monoglyme, or diglyme (B29089) are often preferred. google.com Temperature control is crucial during this step; the reaction is typically initiated at a low temperature (e.g., -10 °C) during the addition of sodium borohydride and aluminum chloride, and then allowed to proceed at a slightly higher temperature (e.g., 0 to 15 °C) after the addition of the thiazole ester to ensure controlled reactivity and prevent decomposition. google.com
For the subsequent oxidation of the alcohol to the aldehyde, chlorinated solvents like dichloromethane or ethyl acetate (B1210297) are commonly used. vulcanchem.comgoogle.com In green chemistry approaches, alternative solvents such as water, polyethylene (B3416737) glycol (PEG-400), or deep eutectic solvents are explored to reduce environmental impact. bepls.commdpi.com Studies on related thiazole syntheses have shown that solvent choice can significantly impact reaction outcomes. For instance, in one-pot Hantzsch thiazole syntheses, a mixture of ethanol (B145695) and water has been found to be effective. mdpi.com
Catalyst Screening and Ligand Design for Enhanced Selectivity
Catalysis is central to many modern synthetic routes for thiazoles, especially those involving C-H activation or cross-coupling reactions. For hypothetical C-H functionalization routes, the catalyst system is paramount. Research on the decarbonylative C-H difluoromethylation of azoles demonstrated that the choice of phosphine (B1218219) ligand dramatically impacts yield. While initial tests with various ligands gave modest results, the use of Xantphos as a ligand for the palladium catalyst increased the yield to 84% under optimized conditions. acs.org Similarly, Suzuki-Miyaura couplings used in building complex thiazole structures have benefited from highly active catalyst systems like Pd(OAc)₂/Xantphos. nih.gov
In the context of the more traditional oxidation step, catalysts like TEMPO are crucial for achieving selective conversion of the alcohol to the aldehyde while using a stoichiometric oxidant like NaOCl. vulcanchem.com For syntheses embracing green chemistry, heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability. For example, silica-supported tungstosilisic acid has been shown to be a reusable and efficient catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. mdpi.com
Table 1: Examples of Catalytic Systems in Thiazole Synthesis
| Reaction Type | Catalyst System | Ligand (if applicable) | Substrate Type | Reference |
| C-H Difluoromethylation | Pd(dba)₂ | XantPhos | (Benz)oxazoles, (Benzo)thiazoles | acs.org |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ | Xantphos | Bromo-thiadiazole ester | nih.gov |
| Hantzsch Synthesis | SiW/SiO₂ | - | α-bromoketone, thiourea (B124793), aldehyde | mdpi.com |
| Alcohol Oxidation | TEMPO/NaOCl | - | Thiazole methanol (B129727) | vulcanchem.com |
Stoichiometric Ratio Optimization and Reaction Time Analysis
Optimizing the molar ratios of reactants and reagents is essential for maximizing conversion and minimizing waste. In the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a related structure, using 1.2 equivalents of N-bromosuccinimide (NBS) relative to the starting ketone was found to be effective. tandfonline.com In C-H activation studies, it was found that decreasing the loading of the anhydride (B1165640) reagent from 3 to 2 equivalents resulted in an optimal yield for certain substrates. acs.org
Reaction time is another parameter that requires careful analysis. In the aforementioned thiazole synthesis, the initial bromination step was complete in 2 hours, followed by a cyclization step that also took 2 hours at an elevated temperature. tandfonline.com One-pot procedures for Hantzsch thiazole synthesis report reaction times ranging from 1.5 to 3.5 hours, depending on the specific substrates and whether conventional heating or ultrasonic irradiation is used. mdpi.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time, ensuring the reaction goes to completion without significant formation of degradation products.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of thiazole derivatives is an area of growing importance, aiming to reduce the environmental footprint of chemical manufacturing. researchgate.netnih.gov These principles can be applied to the synthesis of this compound to create more sustainable processes.
Key green chemistry strategies applicable to thiazole synthesis include:
Use of Green Solvents: Conventional syntheses often rely on volatile and hazardous organic solvents. Green alternatives include water, ethanol, polyethylene glycol (PEG), and deep eutectic solvents (DES). bepls.commdpi.com Water has been used as a solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles, eliminating the need for a catalyst. bepls.com
Energy Efficiency: The use of microwave irradiation and ultrasound synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. bepls.comnih.gov These techniques often lead to higher yields and cleaner reactions.
Atom Economy and One-Pot Reactions: Multi-component, one-pot reactions, such as the Hantzsch thiazole synthesis, are inherently more efficient and generate less waste as they combine several steps into a single operation, avoiding the need to isolate and purify intermediates. mdpi.combohrium.com
Renewable Feedstocks and Recyclable Catalysts: The use of renewable starting materials and recyclable catalysts aligns with green chemistry goals. nih.gov Heterogeneous catalysts, such as silica-supported acids, or biocatalysts, like those derived from chitosan (B1678972), can be easily recovered and reused multiple times without a significant loss of activity, making the process more economical and environmentally friendly. mdpi.comnih.govmdpi.com For example, a chitosan-derived hydrogel has been used as an eco-friendly biocatalyst for synthesizing novel thiazole derivatives under ultrasonic irradiation. nih.govmdpi.com
Table 2: Green Chemistry Approaches in Thiazole Synthesis
| Green Principle | Methodology/Reagent | Advantages | Reference |
| Alternative Solvents | Water, Polyethylene Glycol (PEG-400), Deep Eutectic Solvents (DES) | Reduced toxicity and environmental impact, often enhances reactivity. | bepls.commdpi.com |
| Energy Efficiency | Microwave Irradiation, Ultrasonic Irradiation | Rapid reaction times, lower energy consumption, often higher yields. | bepls.comnih.gov |
| Catalysis | Recyclable heterogeneous catalysts (e.g., SiW/SiO₂), Biocatalysts (e.g., Chitosan-based) | Reduced waste, catalyst reusability, mild reaction conditions. | mdpi.comnih.govmdpi.com |
| Process Intensification | One-Pot Multi-Component Reactions | Improved atom economy, reduced waste, operational simplicity. | mdpi.combohrium.com |
By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound can be rendered more efficient, selective, and sustainable.
Solvent-Free Synthesis and Mechanochemical Approaches
Solvent-free synthesis and mechanochemistry represent green and efficient alternatives to traditional solvent-based methods, minimizing waste and often reducing reaction times. These techniques are increasingly being applied to the synthesis of heterocyclic compounds, including thiazole derivatives.
Mechanochemical synthesis, which involves inducing reactions by grinding solid reactants together, has been successfully employed for the synthesis of various thiazole derivatives. nih.govdntb.gov.ua This solvent-free approach is not only environmentally friendly but can also lead to the formation of products that are difficult to obtain through conventional solution-phase chemistry. For instance, the one-pot, three-component synthesis of 5-acetylthiazole derivatives has been achieved with high yields using silica (B1680970) sulfuric acid as a catalyst under solvent-free mechanochemical conditions. dntb.gov.ua The catalyst was shown to be recyclable for up to five runs without a significant loss in its catalytic activity. dntb.gov.ua
Another example of a solvent-free approach is the Hantzsch thiazole synthesis, which can be performed by grinding α-bromoacetophenones with thiourea or selenourea (B1239437) without any catalyst. researchgate.net This method allows for the rapid and eco-friendly production of 2-aminothiazoles and 2-amino-1,3-selenazoles, with reactions completing in seconds and yielding products in good quantities after a simple work-up. researchgate.net
| Reactants | Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| α-bromoacetophenone, thiosemicarbazide, aldehyde/ketone | Grinding, neat, room temperature, 5 min | 2,4-disubstituted thiazoles | 88-93 | researchgate.net |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid, conventional heating or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79-90 | mdpi.com |
| Benzoin carboxylates, acylating reagents | Solid supports Al2O3, microwave assisted, solvent-free | 2-substituted-4,5-di(aryl)imidazoles | Not specified | sioc-journal.cn |
| Acid chlorides, alcohols/thiols | FeCl3 (5 mol%), room temperature, solvent-free | (Thio)ester derivatives | High | tudelft.nl |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation in the synthesis of thiazole derivatives has been extensively explored, demonstrating significant improvements in efficiency and sustainability. nih.govbepls.com
For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via the Hantzsch reaction was significantly more efficient under microwave irradiation compared to conventional reflux conditions, resulting in higher yields and shorter reaction times. A variety of solvents were tested, with methanol proving to be the most effective.
The use of ionic liquids, such as 1-methyl-3-butylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]), as green solvents in microwave-assisted synthesis has also been reported for the preparation of 4-phenoxyquinoline derivatives, highlighting the potential for developing environmentally benign protocols for the synthesis of complex heterocyclic systems. nih.gov
| Reactants | Method | Conditions | Yield (%) | Time | Reference |
|---|---|---|---|---|---|
| N-benzyl-2-(2,4-dinitrophenyl)hydrazinecarbothioamide, chloroacetone | Conventional | EtOH, reflux | 85 | 6-10 h | nih.gov |
| N-benzyl-2-(2,4-dinitrophenyl)hydrazinecarbothioamide, chloroacetone | Microwave | AcOEt/Et3N, room temp | 98 | Overnight | nih.gov |
| 3-amino-5-alkylthio-1,2,4-triazoles, aromatic aldehydes, acetoacetamides | Microwave | Solution-phase | High | Rapid | researchgate.net |
| 4,7-dichloroquinoline, phenols | Microwave | [bmim][PF6] | 72-82 | 10 min | nih.gov |
Development of Sustainable Catalytic Systems
The development of sustainable catalytic systems, particularly those that are recyclable and reusable, is a cornerstone of green chemistry. nih.govresearchgate.net In the context of thiazole synthesis, significant efforts have been made to replace hazardous and stoichiometric reagents with more environmentally friendly and efficient catalysts.
Chitosan-based catalysts, for instance, have gained attention as renewable, biodegradable, and effective supports for catalytic nanoparticles. mdpi.com A chitosan-calcium oxide nanocomposite has been successfully used as a heterogeneous base catalyst for the high-yield synthesis of thiazoles. nih.gov This catalyst could be reused multiple times without a significant decrease in its activity. nih.gov Similarly, a pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel has been shown to be an efficient and recyclable biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation. mdpi.com
Magnetically recoverable nanocatalysts offer another promising avenue for sustainable thiazole synthesis. acs.org These catalysts, which typically consist of a magnetic core coated with a catalytic material, can be easily separated from the reaction mixture using an external magnet, simplifying product purification and catalyst recycling. acs.org
| Catalyst | Reaction Type | Key Features | Yield (%) | Reference |
|---|---|---|---|---|
| Silica supported tungstosilisic acid | One-pot multi-component synthesis of Hantzsch thiazole derivatives | Reusable, efficient under conventional heating and ultrasonic irradiation | 79-90 | mdpi.com |
| Chitosan-calcium oxide nanocomposite | Synthesis of 1,3-thiazole derivatives | Heterogeneous, recyclable, mild conditions | High | nih.gov |
| Pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel | Synthesis of novel thiazole derivatives under ultrasonic irradiation | Recyclable biocatalyst, high yields, short reaction times | High | mdpi.com |
| FeCl3 | Synthesis of (thio)ester derivatives | Heterogeneous, recyclable, solvent-free | High | tudelft.nl |
Regioselectivity and Stereochemical Considerations in the Synthesis of this compound Analogues
The synthesis of substituted thiazoles, particularly those with multiple substituents like this compound, often raises issues of regioselectivity and stereochemistry. Controlling the orientation of substituents on the thiazole ring and the stereochemistry of chiral centers is crucial for obtaining the desired isomer with the correct biological activity.
In the Hantzsch thiazole synthesis, the reaction of an α-haloketone with a thiourea derivative can potentially lead to different regioisomers. However, the reaction is often highly regioselective. The regiochemical outcome can be influenced by the reaction conditions. For instance, the condensation of α-halogeno ketones with N-monosubstituted thioureas typically yields 2-(N-substituted amino)thiazoles in neutral solvents, while under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed. A domino multicomponent reaction mediated by acetic acid has been reported for the regioselective synthesis of 2,4,5-trisubstituted thiazoles in high yields. rsc.orgrsc.org
The stereoselective synthesis of thiazole analogues is also an active area of research. acs.orgnih.gov Chiral auxiliaries and catalysts can be employed to control the stereochemistry of newly formed chiral centers. For example, a chemo- and stereoselective synthesis of substituted thiazoles from tert-alcohols bearing alkene and alkyne groups has been achieved using calcium catalysts. acs.orgnih.gov This protocol offers a fast and efficient route to functionalized thiazoles with control over the geometry of the olefin. acs.orgnih.gov Asymmetric routes to 2,4,5-trisubstituted Δ2-thiazolines have also been developed, which can serve as precursors to chiral thiazole derivatives. nih.gov
| Reaction | Key Aspect | Outcome/Controlling Factors | Reference |
|---|---|---|---|
| Hantzsch thiazole synthesis with N-monosubstituted thioureas | Regioselectivity | Neutral conditions favor 2-(N-substituted amino)thiazoles. Acidic conditions can lead to a mixture of isomers. | rsc.orgrsc.org |
| Domino multicomponent reaction | Regioselectivity | Acetic acid mediation leads to regioselective formation of 2,4,5-trisubstituted thiazoles. | rsc.orgrsc.org |
| Synthesis from tert-alcohols with alkene and alkyne groups | Chemo- and Stereoselectivity | Calcium catalysts allow for selective reaction with the alkyne over the alkene and control of olefin geometry. | acs.orgnih.gov |
| Synthesis of Δ2-thiazolines | Asymmetric synthesis | Sharpless asymmetric dihydroxylation and O→N acyl migration as key steps to produce chiral thiazoline (B8809763) precursors. | nih.gov |
Chemical Reactivity and Transformations of 5 Ethyl 1,2 Thiazole 4 Carbaldehyde
Reactions of the Aldehyde Functionality in 5-Ethyl-1,2-thiazole-4-carbaldehyde
The aldehyde group is a primary site for a variety of chemical transformations.
The aldehyde group in this compound is susceptible to nucleophilic attack. For instance, the active methylene (B1212753) group in 4-thiazolidinones can undergo a nucleophilic addition to the double bond of various arylidene malononitriles. nih.gov This type of reaction, known as a Michael-type addition, proceeds in ethanol (B145695) with piperidine (B6355638) as a catalyst, leading to the formation of 5-ene-4-thiazolidinone derivatives. nih.gov Similarly, reactions involving the nucleophilic addition of the thiazolidinyl-C-5 to the β-carbon of activated double bonds in nitriles have been proposed to proceed via a 1:1 adduct, followed by the elimination of malononitrile (B47326) or ethyl cyanoacetate. nih.gov
Another example of nucleophilic addition involves the use of trifluoromethyltrimethylsilane (TMSCF3), which serves as a nucleophilic trifluoromethylating agent. wikipedia.org This reagent, when activated by fluoride (B91410), can participate in the nucleophilic trifluoromethylation of carbonyl compounds. wikipedia.org
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent/Conditions | Product Type |
|---|---|---|
| 4-Thiazolidinones | Arylidene malononitriles, Ethanol, Piperidine | 5-Ene-4-thiazolidinone derivatives |
| Thiazolidinyl-C-5 | α-cyano-3,4,5-trimethoxycinnamonitrile | 5-Ene derivatives |
| Trifluoromethyl anion | Trifluoromethyltrimethylsilane, Fluoride | Trifluoromethylated alcohol |
The aldehyde functionality readily participates in condensation reactions, leading to the formation of larger, more complex molecules.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds containing an active methylene group.
Aldol (B89426) Condensation: Intramolecular aldol condensation can occur under specific conditions.
Schiff Base Formation: The reaction of this compound with primary amines yields Schiff bases, which are compounds containing a carbon-nitrogen double bond.
A study on the reaction of 5-arylfuran-2-carboxaldehydes with benzothiazolium salts in refluxing methanol (B129727) with pyridine (B92270) as a catalyst demonstrated the formation of condensation products. mdpi.com The reactivity of the carbonyl group in these reactions is influenced by the substituents on the aromatic ring. mdpi.com
The aldehyde group can be oxidized to the corresponding carboxylic acid, 5-ethyl-1,2-thiazole-4-carboxylic acid. A common method for this transformation is the use of oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a combination of sodium hypochlorite (B82951) (NaOCl) and TEMPO in dichloromethane (B109758). vulcanchem.com For instance, the oxidation of 4-methyl-5-hydroxymethyl thiazole (B1198619) to 4-methyl-5-formyl-thiazole has been achieved with high purity using these reagents. vulcanchem.com
Reduction of the aldehyde group yields the corresponding primary alcohol, (5-ethyl-1,2-thiazol-4-yl)methanol. A typical reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄) in combination with aluminum chloride (AlCl₃) in a solvent like tetrahydrofuran (B95107) (THF). vulcanchem.com This method has been successfully applied in the synthesis of analogous thiazole alcohols, such as the reduction of 4-methyl-thiazole-5-carboxylic acid ethyl ester to 4-methyl-5-hydroxymethyl thiazole. vulcanchem.com
The Wittig reaction provides a versatile method for converting the aldehyde into an alkene by reacting it with a phosphonium (B103445) ylide. organic-chemistry.orgmasterorganicchemistry.com The geometry of the resulting alkene is dependent on the nature of the ylide. organic-chemistry.org Stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and a stable phosphine (B1218219) oxide. organic-chemistry.orgmasterorganicchemistry.com
Table 2: Summary of Aldehyde Transformations
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation | PCC or NaOCl/TEMPO | Carboxylic Acid |
| Reduction | NaBH₄/AlCl₃ | Alcohol |
| Wittig Reaction | Phosphonium Ylide | Alkene |
Reactivity of the 1,2-Thiazole Ring System of this compound
The 1,2-thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of both sulfur and nitrogen atoms. Thiazoles exhibit significant π-electron delocalization, contributing to their aromatic character. wikipedia.org
The thiazole ring can participate in various reactions:
Electrophilic Substitution: The C5 position of the thiazole ring is the primary site for electrophilic substitution due to its higher π-electron density. wikipedia.org
Deprotonation: The proton at the C2 position is susceptible to deprotonation by strong bases. wikipedia.org
Cycloaddition Reactions: Thiazoles can undergo cycloaddition reactions, though often at high temperatures due to their aromatic stability. wikipedia.org
Oxidation: Oxidation of the nitrogen atom leads to the formation of an aromatic thiazole N-oxide. wikipedia.org
The presence of the ethyl and carbaldehyde substituents on the ring will influence the regioselectivity and rate of these reactions. For instance, the electron-withdrawing nature of the aldehyde group can deactivate the ring towards electrophilic attack.
Electrophilic Aromatic Substitution Studies on the Thiazole Ring
The 1,2-thiazole ring is an aromatic heterocycle, and its reactivity in electrophilic aromatic substitution (SEAr) reactions is influenced by the presence of both sulfur and nitrogen atoms, as well as the substituents on the ring. chemicalbook.com In general, the thiazole ring is considered electron-rich and can undergo electrophilic substitution. The position of substitution is directed by the existing substituents. pharmaguideline.com
For this compound, the C5-ethyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect. pitt.edu Conversely, the C4-formyl group is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. pitt.edu The combined influence of these two groups on the 1,2-thiazole ring would likely lead to a complex reactivity pattern.
Considering the directing effects, the C5-ethyl group would activate the (hypothetical) C6 and C4 positions, while the C4-formyl group would direct incoming electrophiles to the C2 and C6 positions. The most probable site for electrophilic attack would be the position that is most activated or least deactivated. In this case, the C2 position might be the most likely site for substitution, being meta to the deactivating formyl group and not directly sterically hindered by the ethyl group. However, without specific experimental data, predicting the exact regioselectivity remains speculative. It is also important to note that strong acidic conditions, often used in electrophilic substitution reactions, could lead to protonation of the ring nitrogen, further deactivating the ring towards electrophilic attack. pharmaguideline.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Influence of C5-Ethyl Group (Activating, o,p-directing) | Influence of C4-Formyl Group (Deactivating, m-directing) | Predicted Outcome |
| C2 | - | Meta-directing (less deactivated) | Possible site of substitution |
| C3 | Ortho-directing (activated) | Ortho-directing (deactivated) | Less likely due to deactivation |
Note: This table is based on general principles of electrophilic aromatic substitution and the known directing effects of alkyl and formyl groups. pitt.edu Experimental verification is required.
Nucleophilic Attack and Functionalization of the Thiazole Heterocycle
The thiazole ring, particularly when substituted with electron-withdrawing groups, can be susceptible to nucleophilic attack. pharmaguideline.com The C2 position of the thiazole ring is inherently electron-deficient and is a common site for nucleophilic attack, especially when the ring nitrogen is quaternized. pharmaguideline.com In this compound, the C4-formyl group further enhances the electrophilicity of the ring carbons.
Nucleophilic attack could potentially occur at the C2 or C4 positions. While direct nucleophilic substitution on an unsubstituted carbon of the thiazole ring is uncommon without a leaving group, addition-elimination mechanisms are possible if a suitable leaving group is present. numberanalytics.com For instance, if a halogen were introduced at the C2 position, it could be displaced by a nucleophile.
Furthermore, the formyl group itself is a primary site for nucleophilic attack. Nucleophiles can add to the carbonyl carbon, leading to a variety of functional group transformations of the aldehyde.
Ring Opening and Rearrangement Reactions
Thiazole and its derivatives can undergo ring-opening and rearrangement reactions under various conditions, such as photolysis or treatment with strong reducing agents. nih.govresearchgate.netresearchgate.netrsc.org For example, the reductive ring opening of thiazoles with sodium in liquid ammonia (B1221849) has been reported to yield substituted propenethiolates. nih.gov The exact products of such a reaction with this compound would depend on the specific reaction conditions and the subsequent workup.
Photochemical rearrangements of thiazoles are also known, often leading to the formation of isothiazoles or other isomeric structures through complex reaction pathways. researchgate.netresearchgate.netrsc.orgchemistryworld.com Irradiation of this compound could potentially lead to a variety of rearranged products, although specific studies on this compound are not available.
Transformations at the Ethyl Substituent of this compound
Selective Functionalization of the Ethyl Group (e.g., halogenation, oxidation)
The ethyl group attached to the thiazole ring is susceptible to functionalization, particularly at the benzylic-like position adjacent to the aromatic ring.
Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or light), is a common method for the selective halogenation of benzylic C-H bonds. wikipedia.orgyoutube.comyoutube.comchadsprep.comlibretexts.org This method could likely be applied to this compound to introduce a halogen at the α-position of the ethyl group.
Oxidation: The ethyl group can be oxidized to various functional groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize alkyl chains on aromatic rings to carboxylic acids. pressbooks.publibretexts.orglibretexts.org Milder oxidation conditions could potentially yield the corresponding ketone (5-(1-oxoethyl)-1,2-thiazole-4-carbaldehyde) or alcohol (5-(1-hydroxyethyl)-1,2-thiazole-4-carbaldehyde). The presence of the aldehyde group at C4 might require protective measures to avoid its oxidation. The use of t-butyl hydroperoxide with microwave radiation has been reported for the oxidation of methylene substituted aromatic compounds. google.com
Table 2: Potential Functionalization Reactions of the Ethyl Group
| Reaction | Reagents and Conditions | Potential Product |
| Free-Radical Halogenation | NBS or NCS, AIBN or UV light | 5-(1-haloethyl)-1,2-thiazole-4-carbaldehyde |
| Oxidation to Ketone | Mild oxidizing agents (e.g., PCC, DMP) | 5-(1-oxoethyl)-1,2-thiazole-4-carbaldehyde |
| Oxidation to Carboxylic Acid | Strong oxidizing agents (e.g., KMnO4) | 4-formyl-1,2-thiazole-5-carboxylic acid |
Note: This table presents plausible reactions based on known transformations of alkyl groups on aromatic and heteroaromatic rings. wikipedia.orgyoutube.comyoutube.comchadsprep.comlibretexts.orgpressbooks.publibretexts.orglibretexts.org
Exploration of C-H Activation Adjacent to the Thiazole Ring
Direct C-H activation is a powerful tool for the functionalization of organic molecules. The C-H bonds of the ethyl group, particularly at the position adjacent to the thiazole ring, could be targets for such reactions. Palladium-catalyzed C-H activation of alkyl groups adjacent to azole rings has been reported for various transformations, including arylation, alkenylation, and alkynylation. nih.govacs.orgthieme-connect.deresearchgate.netnih.gov These reactions often proceed via the formation of a palladacycle intermediate. It is conceivable that this compound could undergo similar palladium-catalyzed C-H activation reactions to introduce new carbon-carbon or carbon-heteroatom bonds at the α-position of the ethyl group.
Multi-component Reactions Involving this compound
Multi-component reactions (MCRs) are highly efficient processes that allow the synthesis of complex molecules in a single step from three or more starting materials. Aldehydes are common components in many MCRs, and it is plausible that this compound could serve as the aldehyde component in such reactions.
Gewald Reaction: The Gewald reaction is a well-known MCR for the synthesis of 2-aminothiophenes from a ketone or aldehyde, a nitrile with an α-methylene group, and elemental sulfur. nih.govbeilstein-journals.orgworktribe.comcam.ac.ukresearchgate.net A modified Gewald reaction has been reported for the synthesis of thiazoles. nih.govbeilstein-journals.orgworktribe.comcam.ac.ukresearchgate.net It is possible that this compound could participate in a Gewald-type reaction to form novel fused heterocyclic systems.
Biginelli Reaction: The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or dihydropyrimidinethiones. nih.govjk-sci.comwikipedia.orgsigmaaldrich.comnih.gov The use of heterocyclic aldehydes in the Biginelli reaction is well-documented, suggesting that this compound could be a suitable substrate, leading to the formation of thiazole-substituted dihydropyrimidines.
Hantzsch Thiazole Synthesis: While typically a two-component reaction, modified Hantzsch syntheses can be performed as multi-component reactions. mdpi.comresearchgate.netbepls.comacs.orgasianpubs.org For instance, a one-pot reaction of an α-haloketone, a thioamide, and an aldehyde can yield substituted thiazoles. mdpi.comresearchgate.net this compound could potentially be used as the aldehyde component in such a reaction to generate more complex thiazole-containing structures.
Table 3: Potential Multi-component Reactions with this compound
| Reaction | Other Components | Potential Product Class |
| Gewald Reaction | α-cyano ester, sulfur | Thiazole-substituted thiophenes |
| Biginelli Reaction | β-ketoester, urea/thiourea | Thiazole-substituted dihydropyrimidin(ethi)ones |
| Hantzsch-type Reaction | α-haloketone, thioamide | Complex thiazole derivatives |
Note: This table outlines potential applications of this compound in MCRs based on the known reactivity of aldehydes in these transformations. nih.govbeilstein-journals.orgworktribe.comcam.ac.ukresearchgate.netnih.govjk-sci.comwikipedia.orgsigmaaldrich.comnih.govmdpi.comresearchgate.netbepls.comacs.orgasianpubs.org
Reaction Mechanism Elucidation for Transformations of this compound
The elucidation of reaction mechanisms for the transformations of this compound is a critical area of study to understand and optimize its chemical behavior. While specific experimental data for this compound is limited in publicly available literature, the mechanistic pathways can be explored through established methodologies such as kinetic studies, isotopic labeling, and computational analysis. These approaches provide a framework for predicting and understanding the reactivity of the aldehyde functional group and the influence of the 1,2-thiazole ring.
Kinetic Studies and Reaction Rate Determination
Kinetic studies are fundamental to determining the rates of chemical reactions and providing insights into the reaction mechanism, such as the number of steps involved and the nature of the rate-determining step. For this compound, typical reactions of the aldehyde group, like condensation or oxidation, would be primary candidates for such studies.
The rate of a reaction involving this compound could be monitored by techniques such as UV-Vis spectroscopy, by observing the change in absorbance of the reactants or products over time, or by chromatographic methods (e.g., HPLC) to measure the concentration of the species involved at different time intervals.
For a hypothetical condensation reaction with a nucleophile (Nu-H), the rate law could be determined by systematically varying the concentrations of the thiazole aldehyde and the nucleophile.
Hypothetical Reaction for Kinetic Analysis: this compound + Nu-H → Product
The general rate law would be: Rate = k[this compound]^x[Nu-H]^y
where k is the rate constant, and x and y are the reaction orders with respect to each reactant.
To illustrate how kinetic data would be presented, the following is a hypothetical data table for the initial rate of reaction at various reactant concentrations.
Hypothetical Kinetic Data for a Transformation of this compound
| Experiment | [this compound] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10-4 |
| 2 | 0.20 | 0.10 | 3.0 x 10-4 |
| 3 | 0.10 | 0.20 | 1.5 x 10-4 |
Disclaimer: The data presented in this table is purely hypothetical to illustrate the principles of kinetic studies and does not represent actual experimental results for this compound.
From this hypothetical data, one could infer that the reaction is first order with respect to this compound and zero order with respect to the nucleophile, suggesting that the rate-determining step involves only the aldehyde. Further studies on the effect of temperature on the rate constant would allow for the determination of the activation energy (Ea) using the Arrhenius equation, providing more profound insights into the energy barrier of the reaction.
Isotopic Labeling Investigations
Isotopic labeling is a powerful technique to trace the fate of specific atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanistic pathways. wikipedia.org In the context of this compound, isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and sulfur-34 (B105110) (³⁴S) could be strategically incorporated into the molecule.
For instance, to study the mechanism of a Cannizzaro-type reaction (disproportionation of the aldehyde to an alcohol and a carboxylic acid) under basic conditions, the aldehyde proton could be replaced with deuterium (this compound-d₁). Analysis of the products using techniques like NMR spectroscopy or mass spectrometry would reveal the position of the deuterium atom, confirming whether a hydride (or deuteride) transfer occurred as predicted by the mechanism.
Another application would be to investigate the stability and reactivity of the thiazole ring itself during transformations. By synthesizing this compound with a ¹⁵N-labeled nitrogen atom, one could monitor the integrity of the heterocyclic ring throughout various reactions. Any scrambling or loss of the label would indicate ring-opening or rearrangement pathways.
The following table outlines potential isotopic labeling strategies and their investigative purpose for this compound.
Potential Isotopic Labeling Strategies for Mechanistic Studies
| Labeled Position | Isotope | Reaction to Study | Analytical Technique | Mechanistic Insight |
|---|---|---|---|---|
| Formyl Hydrogen | ²H (Deuterium) | Redox reactions (e.g., Cannizzaro) | NMR, Mass Spectrometry | Confirmation of hydride/deuteride transfer. |
| Carbonyl Carbon | ¹³C | Condensation reactions (e.g., Wittig) | ¹³C NMR | Tracking the carbonyl carbon in the final product structure. |
| Thiazole Nitrogen | ¹⁵N | Reactions under harsh conditions (e.g., high temperature, strong acid/base) | ¹⁵N NMR, Mass Spectrometry | Assessment of thiazole ring stability and potential rearrangements. |
| Thiazole Sulfur | ³⁴S | Oxidative or reductive reactions affecting the ring | Mass Spectrometry | Investigating the role and fate of the sulfur heteroatom. |
Disclaimer: The strategies outlined in this table are based on established chemical principles and are presented as potential avenues for research, not as a summary of completed studies.
Computational and Theoretical Investigations of 5 Ethyl 1,2 Thiazole 4 Carbaldehyde
Quantum Chemical Studies on the Electronic Structure of 5-Ethyl-1,2-thiazole-4-carbaldehyde
Quantum chemical studies are fundamental to elucidating the electronic nature of this compound. By solving approximations of the Schrödinger equation, these methods map out the electron distribution and energy levels within the molecule, which dictates its geometry, stability, and reactivity.
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netasianpubs.org This process involves calculating the molecule's electron density to find the lowest energy state, which corresponds to the most favorable geometric parameters, including bond lengths, bond angles, and dihedral angles. nih.gov For this compound, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311G(d,p) or higher, can predict these parameters. atlantis-press.comresearchgate.net
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on DFT calculations of similar heterocyclic aldehydes and are subject to variation based on the specific computational method and basis set used.
| Parameter | Bond/Angle | Predicted Value (Å or °) |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C(ring)-C(aldehyde) | ~1.46 Å |
| Bond Length | C(ring)-S | ~1.72 Å |
| Bond Length | C(ring)-N | ~1.37 Å |
| Bond Length | C(ring)=C(ring) | ~1.38 Å |
| Bond Length | C(ring)-C(ethyl) | ~1.51 Å |
| Bond Angle | O=C-C(ring) | ~124° |
| Bond Angle | C(ring)-S-C(ring) | ~92° |
| Dihedral Angle | Ring-C-C-H (ethyl) | Variable (Conformational) |
| Dihedral Angle | S-C-C=O | ~180° (for planarity) |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction (HOMO-LUMO energy gap)
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com A small energy gap suggests the molecule is more reactive and can be easily polarized. acs.orgmdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole (B1198619) ring, particularly involving the sulfur atom's lone pairs. The LUMO is anticipated to be centered on the electron-withdrawing carbaldehyde group. This distribution facilitates charge transfer from the ring to the aldehyde, which is key to its electronic properties. nih.gov FMO analysis helps predict how the molecule will interact with other reagents; for instance, it will likely react with electrophiles at the thiazole ring and with nucleophiles at the carbonyl carbon. atlantis-press.com
Table 2: Illustrative Frontier Molecular Orbital Properties for Thiazole Derivatives
| Property | Description | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. A higher energy value means it is a better electron donor (more nucleophilic). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. A lower energy value means it is a better electron acceptor (more electrophilic). |
| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | A smaller gap suggests higher reactivity, lower kinetic stability, and easier electronic transitions. acs.orgnih.gov |
Charge Distribution Analysis and Electrostatic Potential Mapping
Charge distribution analysis provides a detailed picture of how electronic charge is spread across the atoms of a molecule. This is visualized using a Molecular Electrostatic Potential (MEP) map, which plots the electrostatic potential onto the molecule's electron density surface. researchgate.net The MEP map is color-coded to identify regions of varying charge: red areas indicate negative electrostatic potential (electron-rich, nucleophilic sites), while blue areas signify positive electrostatic potential (electron-poor, electrophilic sites). Green and yellow regions represent neutral or intermediate potential. researchgate.netyoutube.com
For this compound, the MEP map would predictably show a region of high negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen atom in the thiazole ring would also exhibit negative potential. researchgate.net Conversely, a significant region of positive potential (blue) would be located around the carbonyl carbon and the acidic hydrogen of the aldehyde group, identifying them as primary sites for nucleophilic attack. The thiazole ring itself would present a more complex potential surface, influenced by the interplay between the heteroatoms and the substituents. This analysis is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net
Conformational Analysis and Tautomerism Studies of this compound
Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. byjus.com For this compound, the primary sources of conformational isomerism are the rotation of the ethyl group around the C(ring)-C(ethyl) bond and the rotation of the carbaldehyde group around the C(ring)-C(aldehyde) bond. While rotation around the latter is somewhat restricted due to conjugation with the ring, different conformers (e.g., s-cis and s-trans with respect to the sulfur atom) can exist. Computational studies can map the potential energy surface for these rotations to identify the most stable (lowest energy) conformers and the energy barriers between them. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics.
Tautomerism involves isomers that differ in the position of a proton and a double bond. mdpi.com For this compound, the most likely form of tautomerism is keto-enol tautomerism, where the aldehyde (keto form) could potentially exist in equilibrium with its enol form (5-ethyl-1,2-thiazol-4-yl)methanol. However, for simple aldehydes, the keto form is generally overwhelmingly more stable. Computational calculations of the relative energies of the keto and enol tautomers would confirm the vast predominance of the aldehyde form. Another, less common, possibility is ring-chain tautomerism or tautomerism involving the thiazole ring itself, though this is less probable under normal conditions. nih.govresearchgate.net
Spectroscopic Property Predictions for this compound (Theoretical Approaches)
Computational methods are extensively used to predict spectroscopic data, which can be compared with experimental results to confirm molecular structures.
Theoretical NMR Chemical Shift Calculations (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for structure elucidation in organic chemistry. ruc.dk Theoretical calculations of NMR chemical shifts (δ) can provide powerful confirmation of a proposed structure. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT (e.g., at the B3LYP/6-311G level), is a widely used and reliable approach for predicting ¹H and ¹³C NMR chemical shifts. mdpi.comgaussian.com
The process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensor for each nucleus. mdpi.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. conicet.gov.ar For this compound, these calculations would predict the specific chemical shifts for the aldehyde proton, the protons of the ethyl group, and the various carbon atoms in the molecule. nih.govmdpi.com The predicted spectrum can be compared with an experimental one to confirm assignments, especially for complex structures. Discrepancies between calculated and experimental values can sometimes point to solvent effects or dynamic processes not accounted for in the gas-phase calculation. researchgate.netrsc.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: These are estimated chemical shift (δ) values in ppm relative to TMS. Actual values depend on the solvent and experimental conditions. The predictions are based on standard functional group effects on heterocyclic systems.
| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Influencing Factors |
| Aldehyde | ¹H | 9.5 - 10.5 | Deshielding by carbonyl group and aromatic ring current. |
| Ethyl (-CH₂) | ¹H | 2.8 - 3.2 | Deshielding by adjacent aromatic thiazole ring. |
| Ethyl (-CH₃) | ¹H | 1.2 - 1.5 | Standard aliphatic region, slight deshielding. |
| Aldehyde (C=O) | ¹³C | 185 - 195 | Strong deshielding from electronegative oxygen. |
| Ring C4 (C-CHO) | ¹³C | 140 - 150 | Attached to electron-withdrawing aldehyde. nih.gov |
| Ring C5 (C-Ethyl) | ¹³C | 155 - 165 | Attached to sulfur and ethyl group. |
| Ring C2 | ¹³C | 160 - 170 | Carbon between two heteroatoms (S and N). nih.gov |
| Ethyl (-CH₂) | ¹³C | 20 - 25 | Standard aliphatic region. |
| Ethyl (-CH₃) | ¹³C | 12 - 16 | Standard aliphatic region. |
Vibrational Frequency Analysis for IR and Raman Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules. Computational methods, particularly Density Functional Theory (DFT), are instrumental in assigning the vibrational modes observed in experimental spectra. For this compound, a detailed vibrational analysis can be performed to understand its structural and electronic properties.
Theoretical calculations, typically using the B3LYP functional with a basis set such as 6-311++G(d,p), can predict the harmonic vibrational frequencies. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and to improve agreement with experimental data. The analysis allows for the assignment of characteristic vibrational modes of the thiazole ring, the ethyl substituent, and the carbaldehyde group.
Key Vibrational Modes and Their Assignments:
Thiazole Ring Vibrations: The C=N and C=C stretching vibrations within the thiazole ring are expected in the 1500-1600 cm⁻¹ region. The C-S stretching vibration typically appears at lower frequencies, around 700-800 cm⁻¹.
Carbaldehyde Group Vibrations: The C=O stretching vibration of the aldehyde is a strong and characteristic band, typically observed in the range of 1680-1720 cm⁻¹. The C-H stretching of the aldehyde group appears around 2700-2800 cm⁻¹.
Ethyl Group Vibrations: The C-H stretching vibrations of the ethyl group are found in the 2850-3000 cm⁻¹ region. Bending and rocking modes of the CH₂ and CH₃ groups appear at lower frequencies.
A tabular representation of the calculated and experimental vibrational frequencies provides a clear comparison and aids in the comprehensive understanding of the molecule's vibrational spectrum.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Hypothetical) | Assignment |
| ν(C-H) aldehyde | 2750 | 2745 | C-H stretch |
| ν(C=O) | 1705 | 1700 | Carbonyl stretch |
| ν(C=N) | 1580 | 1575 | Thiazole ring stretch |
| ν(C=C) | 1550 | 1545 | Thiazole ring stretch |
| δ(C-H) ethyl | 1450 | 1448 | C-H bend |
| ν(C-S) | 780 | 775 | C-S stretch |
This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds.
UV-Vis Absorption Spectra Simulations
Time-dependent Density Functional Theory (TD-DFT) is a widely used computational method to simulate UV-Vis absorption spectra, providing insights into the electronic transitions of a molecule. For this compound, TD-DFT calculations can predict the absorption maxima (λ_max) and the nature of the electronic transitions involved.
These simulations can reveal the contributions of different molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to the electronic excitations. The results are crucial for understanding the photophysical properties of the compound and for designing molecules with specific optical characteristics. For instance, studies on related thiazole derivatives have utilized DFT to model their structural features and UV-Vis absorption properties. nih.gov
Simulated UV-Vis Absorption Data:
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 310 | 0.25 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 265 | 0.15 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 230 | 0.40 | HOMO → LUMO+1 (π → π*) |
This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds.
The analysis of the molecular orbitals involved in these transitions can elucidate the charge transfer characteristics of the excited states, which is important for applications in optoelectronics and photochemistry.
Molecular Dynamics Simulations for Intermolecular Interactions Involving this compound
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with the surrounding environment. For this compound, MD simulations can provide detailed information about its intermolecular interactions in different solvents or in complex with biological macromolecules. nih.gov
These simulations can reveal the nature and strength of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, which govern the compound's solubility, crystal packing, and binding affinity to target proteins. By simulating the system over time, MD can capture the conformational changes of the molecule and the dynamics of its interactions with neighboring molecules.
Key Insights from MD Simulations:
Solvation Shell Structure: Analysis of the radial distribution functions from MD simulations can describe the arrangement of solvent molecules around the this compound molecule.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the carbaldehyde oxygen and protic solvents can be monitored over the simulation trajectory.
Binding to Biological Targets: In drug design, MD simulations are crucial for predicting the stability of a ligand-protein complex and for identifying key interacting residues in the binding pocket. bu.edu.eg
Reaction Pathway Modeling and Transition State Characterization for this compound Transformations
Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling the potential energy surface of a chemical transformation. For reactions involving this compound, such as its synthesis or further functionalization, computational methods can identify the structures of reactants, products, intermediates, and transition states.
DFT calculations are commonly employed to locate the transition state structures and to calculate the activation energies, providing a quantitative understanding of the reaction kinetics. This knowledge is invaluable for optimizing reaction conditions and for predicting the feasibility of new synthetic routes. For example, the synthesis of various thiazole derivatives often involves multi-step reactions where computational modeling can shed light on the preferred reaction pathways. nih.govmdpi.com
Example: Aldol (B89426) Condensation Reaction Pathway
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactants | 0.0 | - |
| Transition State | +15.2 | C-C bond forming: 2.1 Å |
| Intermediate | -5.8 | O-H bond length: 0.98 Å |
| Product | -12.5 | - |
This table presents hypothetical data for an illustrative aldol condensation reaction.
The characterization of the transition state, including its geometry and vibrational frequencies (specifically the single imaginary frequency corresponding to the reaction coordinate), confirms the nature of the saddle point on the potential energy surface.
Computational Design of Novel Derivatives Based on the this compound Scaffold
The this compound scaffold serves as a versatile starting point for the computational design of novel derivatives with tailored properties. By systematically modifying the substituents on the thiazole ring, researchers can explore a vast chemical space and identify candidate molecules with enhanced biological activity or improved material properties. bu.edu.eg
Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies, guided by computational modeling, are central to this design process. These approaches correlate the structural features of the derivatives with their observed or predicted activity. For instance, novel thiazole derivatives have been designed as potential anticancer agents, and their interactions with target proteins are often evaluated using molecular docking and MD simulations. nih.gov
Strategies for Derivative Design:
Substituent Effects: Introducing electron-donating or electron-withdrawing groups at different positions of the thiazole ring can modulate the electronic properties and reactivity of the molecule.
Bioisosteric Replacement: Replacing the ethyl or carbaldehyde groups with other functional groups of similar size and electronic character can lead to derivatives with improved pharmacokinetic profiles.
Scaffold Hopping: Replacing the thiazole core with other heterocyclic rings while maintaining the key pharmacophoric features can lead to the discovery of novel chemical series.
The computational design of new molecules based on the this compound scaffold is a dynamic and iterative process, where theoretical predictions are continuously validated and refined through experimental synthesis and testing.
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The existing body of research focuses on the broader categories of thiazole and isothiazole (B42339) derivatives and their applications, rather than on this specific molecule. Therefore, constructing an article that is both scientifically accurate and strictly focused solely on "this compound" as a building block in materials science, its role in supramolecular chemistry, and its utilization in agrochemical research is not possible at this time.
Detailed research findings, data tables, and specific examples concerning "this compound" in the requested application areas (polymer synthesis, organic electronics, ligand design, etc.) are not present in the available literature. To provide a factually sound and verifiable article, specific studies and data pertaining directly to the subject compound are required.
Applications and Functional Development of 5 Ethyl 1,2 Thiazole 4 Carbaldehyde As a Chemical Synthon
Utilization of 5-Ethyl-1,2-thiazole-4-carbaldehyde in Agrochemical Research
Synthesis of Novel Agrochemical Scaffolds and their Chemical Characterization
The thiazole (B1198619) nucleus is a "privileged" scaffold in agricultural chemistry, appearing in numerous commercial pesticides. nih.gov The development of novel agrochemical agents often involves the synthesis and modification of such heterocyclic structures to enhance efficacy and target specific pests or pathogens. This compound is a prime starting material for creating new agrochemical scaffolds due to the reactivity of its aldehyde group.
Researchers have successfully synthesized a variety of thiazole-containing compounds with potential agrochemical applications. For instance, novel thiazole-fused quinoxalines have been designed as potent insecticidal agents. researchgate.net While not starting directly from this compound, the synthetic strategies employed are directly applicable. A plausible route to a new agrochemical scaffold would involve the condensation of this compound with an active methylene (B1212753) compound, such as a derivative of cyanoacetic acid, in a Knoevenagel condensation. This would extend the carbon chain and introduce new functional groups.
Further cyclization reactions could then be used to build more complex, rigid structures known to be effective in pest control. For example, reaction with a substituted hydrazine (B178648) could yield a pyrazole (B372694) ring fused or linked to the thiazole core.
The chemical characterization of these newly synthesized scaffolds is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule, confirming the successful modification of the aldehyde group and the integrity of the thiazole ring. researchgate.net
Infrared (IR) Spectroscopy: This technique helps identify the presence of key functional groups. For example, the disappearance of the characteristic aldehyde C=O stretch and the appearance of new bands corresponding to C=N (in an imine) or C=C (in an alkene) would confirm the desired reaction has occurred. researchgate.net
Mass Spectrometry (MS) or High-Resolution Mass Spectrometry (HRMS): These methods provide the exact molecular weight and elemental composition of the new compound, confirming its molecular formula. nih.gov
Elemental Analysis: This provides the percentage composition of elements (C, H, N, S) in the final product, which must match the theoretical values for the proposed structure. researchgate.net
Through such synthetic and analytical endeavors, this compound acts as a foundational element for a diverse library of potential agrochemicals.
Design of Pest Control Agents (Focus on chemical structure and synthesis)
The design of effective pest control agents often focuses on creating molecules that interact with specific biological targets in the pest. The thiazole ring is a key component in several commercial insecticides. researchgate.net The synthesis of new pest control agents from this compound leverages the aldehyde functionality to build out molecular complexity.
A primary synthetic strategy involves forming a Schiff base (imine) by reacting the aldehyde with a substituted aniline (B41778) or another primary amine. This reaction is typically straightforward and introduces a new aromatic or aliphatic substituent, which can be tailored to improve the insecticidal activity.
Synthesis Pathway Example:
Schiff Base Formation: this compound is dissolved in a suitable solvent like ethanol (B145695).
An equimolar amount of a substituted amine (e.g., 2,6-dichloroaniline, a common moiety in pesticides) is added.
The mixture is heated under reflux, often with a catalytic amount of acid, to drive the condensation reaction and form the corresponding N-(substituted-phenyl)iminomethyl-5-ethyl-1,2-thiazole.
The resulting chemical structure links the thiazole core to another functional group via an imine bond. This new, larger molecule can be further modified. For instance, the imine can be reduced to a more stable secondary amine, or the substituent introduced can contain other reactive sites for building even more complex structures, such as thiazolo[4,5-b]quinoxalin-2(3H)-ones, which have shown significant insecticidal activity against pests like the cotton leafworm (Spodoptera litura). researchgate.net The structure-activity relationship (SAR) can be explored by varying the substituents on the amine, allowing for the fine-tuning of the molecule's efficacy. researchgate.net
This compound as a Key Intermediate in Complex Molecule Synthesis
Beyond agrochemicals, the unique reactivity of this compound makes it a valuable intermediate in the broader field of chemical synthesis. It serves as a building block for creating advanced materials and as a tool in academic research for constructing complex molecular architectures. Thiazole-4-carboxaldehydes are recognized as versatile compounds for introducing the thiazole ring system into larger molecules, which is crucial for drug discovery and fine chemical production. a2bchem.com
Preparation of Advanced Intermediates for Specialty Chemicals
Specialty chemicals are high-value products produced in lower volumes for specific applications. This compound can be readily converted into other, more advanced intermediates for this purpose. The aldehyde group is a synthetic chameleon, capable of undergoing a wide array of transformations:
Oxidation: The aldehyde can be oxidized to a carboxylic acid (5-ethyl-1,2-thiazole-4-carboxylic acid) using common oxidizing agents. This carboxylic acid is itself a versatile intermediate, ready for conversion into esters, amides, or acid chlorides, opening up a vast number of subsequent reactions.
Reduction: The aldehyde can be reduced to a primary alcohol ( (5-ethyl-1,2-thiazol-4-yl)methanol). A patent for the synthesis of a similar compound, 4-methyl-5-hydroxymethyl-thiazole, uses sodium borohydride (B1222165) with aluminum chloride for this reduction. google.com This alcohol can then be used in etherification or esterification reactions or be converted into a leaving group (e.g., a tosylate or halide) for nucleophilic substitution reactions.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, allowing for the extension of the carbon skeleton and the introduction of new functional groups at the end of the newly formed double bond.
Condensation Reactions: As mentioned previously, condensation with amines, hydrazines, or hydroxylamines can create imines, hydrazones, and oximes, respectively. These products are often stable and can be considered advanced intermediates themselves or can be used in further cyclization reactions to build other heterocyclic rings.
These transformations convert a relatively simple starting material into a range of more complex intermediates, which are essential for the multi-step synthesis of specialty chemicals like pharmaceuticals, dyes, and polymers. biosynth.com
Total Synthesis Applications in Academic Contexts
In academic research, total synthesis is the complete chemical synthesis of a complex molecule, often a natural product, from simple, commercially available precursors. While no major total synthesis has explicitly reported the use of this compound, its potential as a specialized building block is clear.
The thiazole ring is a feature of many biologically active natural products. Should a target molecule contain a 4-substituted-5-ethyl-thiazole moiety, this aldehyde would be an ideal starting point. In a hypothetical total synthesis, the aldehyde could be used in a key carbon-carbon bond-forming reaction, such as an aldol (B89426) addition, a Grignard reaction, or a multicomponent reaction, to install a significant portion of the target's carbon skeleton.
For example, its use in a dynamic multi-component covalent assembly could be explored for creating complex, chiral molecules. a2bchem.com The aldehyde provides a reactive site for initial bond formation, while the ethyl group and the thiazole ring itself provide structural definition and potential sites for later-stage functionalization. Its value lies in providing a pre-formed heterocyclic core, saving numerous synthetic steps that would otherwise be required to construct the ring from scratch.
Exploration of this compound in Chemo-sensing and Analytical Methodologies
The field of chemical sensing relies on the design of molecules that can selectively detect and signal the presence of specific analytes. The unique electronic and photophysical properties of heterocyclic compounds make them excellent candidates for this purpose. Thiazole and its derivatives are intrinsically fluorescent and have been incorporated into luminescent metal-organic frameworks (LMOFs) and molecular probes. scientificarchives.com
Development of Fluorescent Probes based on Thiazole Core
Fluorescent probes are molecules that exhibit a change in their fluorescence properties (e.g., turning on, turning off, or shifting in color) upon binding to a target analyte. The thiazole core can act as a fluorophore, the light-emitting part of the probe. scientificarchives.com this compound is an excellent starting point for designing such probes because the aldehyde group provides a convenient attachment point for a "recognition moiety"—the part of the probe that selectively binds to the target.
A general strategy for developing a fluorescent probe from this compound would be:
Synthesis: React the aldehyde group of this compound with a linker molecule that contains a recognition unit. For example, condensation with a hydrazine derivative can form a hydrazone. This recognition unit could be designed to bind to a specific metal ion, anion, or biologically relevant molecule.
Sensing Mechanism: The probe is designed so that in its unbound state, the fluorescence of the thiazole core is quenched or low. Upon binding of the analyte to the recognition moiety, a conformational or electronic change occurs in the molecule. This change disrupts the quenching mechanism, leading to a significant increase in fluorescence—a "turn-on" response. This principle has been used in probes for detecting species like hydrogen peroxide and cysteine. nih.govresearchgate.net
For instance, a probe for detecting thiophenol, a toxic industrial chemical, could be constructed. nih.gov The aldehyde could be condensed with a molecule that is susceptible to cleavage by thiophenol. In its initial state, the probe's fluorescence would be minimal. When thiophenol is introduced, it would react with the recognition unit, cleaving it from the thiazole fluorophore and restoring its fluorescence. The intensity of the light emitted would be directly proportional to the concentration of the analyte, allowing for quantitative detection. Such thiazole-based probes are valued for their potential high sensitivity and selectivity. nih.gov
Compound Data
Table 1: Properties of this compound
| Property | Value/Description |
|---|---|
| IUPAC Name | This compound |
| Synonyms | 5-Ethylisothiazole-4-carbaldehyde |
| CAS Number | 1550822-21-3 |
| Molecular Formula | C₆H₇NOS |
| Molecular Weight | 141.19 g/mol |
| Appearance | Not specified in sources |
| Key Structural Features | 5-membered thiazole ring, C4-formyl group, C5-ethyl group |
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| This compound | C₆H₇NOS | Core subject of the article |
| Thiazolo[4,5-b]quinoxalin-2(3H)-one | C₉H₅N₃OS | Target structure for insecticidal agents researchgate.net |
| Cyanoacetic acid | C₃H₃NO₂ | Reagent for Knoevenagel condensation |
| 2,6-Dichloroaniline | C₆H₅Cl₂N | Example reagent for Schiff base formation |
| 5-Ethyl-1,2-thiazole-4-carboxylic acid | C₆H₇NO₂S | Oxidation product of the title compound |
| (5-Ethyl-1,2-thiazol-4-yl)methanol | C₆H₉NOS | Reduction product of the title compound |
| 4-Methyl-5-hydroxymethyl-thiazole | C₅H₇NOS | Analogous reduced intermediate google.com |
| Thiophenol | C₆H₆S | Analyte for fluorescent probe detection nih.gov |
| Hydrogen Peroxide | H₂O₂ | Analyte for fluorescent probe detection nih.gov |
Sensors for Specific Chemical Entities
The development of selective and sensitive chemical sensors is a significant area of research, with applications ranging from environmental monitoring to medical diagnostics. Thiazole derivatives, owing to their unique electronic and structural characteristics, have emerged as promising candidates for the construction of chemosensors.
Fluoride (B91410) Anion Sensing:
A notable example of a thiazole-based carbaldehyde in sensor technology is the synthesis of a novel receptor for the detection of fluoride anions (F⁻). nih.gov In this research, a thiazole-based carbaldehyde was functionalized with a benzimidazole (B57391) fluorophore to create a sensor molecule. nih.gov The sensing mechanism of this compound is based on an intramolecular charge transfer (ICT) process. nih.gov
Upon interaction with fluoride anions in an acetonitrile (B52724) solvent, the sensor molecule exhibited a significant fluorescence enhancement. nih.gov This optical response is attributed to the deprotonation of the N-H group in the benzimidazole moiety by the highly basic fluoride anion, which in turn modulates the ICT process within the molecule. nih.gov A distinct red shift of 88 nm in the emission maximum was observed specifically in the presence of fluoride, indicating a high degree of selectivity. nih.gov The sensor showed no significant response to other less basic anions such as chloride (Cl⁻), bromide (Br⁻), iodide (I⁻), acetate (B1210297) (OAc⁻), and hydrogen sulfate (B86663) (HSO₄⁻), highlighting its specificity for fluoride. nih.gov
The underlying principle of this sensor relies on the acidic proton of the benzimidazole unit and the ability of the thiazole-based carbaldehyde framework to facilitate the ICT process, leading to a measurable change in fluorescence. This example underscores the potential of functionalized thiazole carbaldehydes, such as this compound, to be developed into highly selective and sensitive chemical sensors for various target analytes. The specific design and functionalization of the thiazole core are critical in determining the sensor's target specificity and response mechanism.
Future Directions and Emerging Research Avenues for 5 Ethyl 1,2 Thiazole 4 Carbaldehyde
Integration of Flow Chemistry and Continuous Processing for 5-Ethyl-1,2-thiazole-4-carbaldehyde Production
The shift from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. uc.ptmdpi.com For the production of this compound, this transition holds considerable promise. Flow chemistry's superior control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities. mdpi.com The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, which is particularly advantageous for managing exothermic reactions common in heterocyclic synthesis. uc.pt
| Feature | Traditional Batch Processing | Continuous Flow Processing |
| Heat & Mass Transfer | Often inefficient, potential for hot spots | Highly efficient, precise temperature control |
| Safety | Accumulation of hazardous reagents/intermediates | Small reaction volumes, rapid consumption of intermediates mdpi.com |
| Scalability | Challenging, requires re-optimization | Simpler, achieved by extending run time or parallelization uc.pt |
| Process Control | Limited, manual adjustments | Precise, automated control of parameters mdpi.com |
| Reproducibility | Can be variable between batches | High, due to consistent reaction conditions uc.pt |
| Footprint | Large, requires significant lab space | Compact, modular setups uc.pt |
Exploration of Bio-inspired Synthesis Routes for this compound
In response to growing environmental concerns, green and bio-inspired synthetic methods are gaining traction. bepls.com For this compound, this involves developing routes that utilize environmentally benign solvents, reduce energy consumption, and employ renewable starting materials where possible. Research into using water as a solvent for thiazole (B1198619) synthesis has shown promising results, eliminating the need for volatile organic compounds. bepls.com
Bio-catalysis, using enzymes to perform specific chemical transformations, offers a highly selective and efficient alternative to traditional chemical catalysts. The development of enzymes capable of catalyzing the key bond-forming reactions in the synthesis of the thiazole ring could lead to milder reaction conditions and improved enantioselectivity if chiral derivatives were desired. Furthermore, multi-component reactions (MCRs), which combine three or more reactants in a single step, align with the principles of green chemistry by improving atom economy and reducing the number of synthetic and purification steps. bepls.com
Development of Novel Derivatization Strategies for Enhanced Functionality and Specific Chemical Interactions
The carbaldehyde group at the 4-position of this compound is a versatile chemical handle for extensive derivatization. This functional group readily participates in a wide range of chemical reactions, allowing for the creation of diverse libraries of new molecules with tailored properties. Condensation reactions with various amines, hydrazines, and hydroxylamines can yield a vast array of Schiff bases, hydrazones, and oximes, respectively. These derivatives are often explored for their potential biological activities. mdpi.com
For instance, thiosemicarbazones derived from related heterocyclic aldehydes have been investigated for their pharmacological properties. mdpi.com The synthesis of novel thiazole derivatives based on thiophene (B33073) carbaldehyde has yielded compounds with potential applications in diabetic management. researchgate.net By reacting this compound with various nucleophiles, researchers can systematically modify the molecule's steric and electronic properties to optimize its interaction with specific biological targets or to fine-tune its characteristics for materials science applications.
| Reaction Type | Reagent Class | Resulting Functional Group | Potential Application Area |
| Condensation | Primary Amines | Schiff Base (Imine) | Ligand Synthesis, Bio-conjugation |
| Condensation | Hydrazines/Hydrazides | Hydrazone | Medicinal Chemistry mdpi.comresearchgate.net |
| Condensation | Thiosemicarbazides | Thiosemicarbazone | Medicinal Chemistry mdpi.com |
| Oxidation | Oxidizing Agents | Carboxylic Acid | Synthetic Intermediate |
| Reduction | Reducing Agents | Alcohol | Synthetic Intermediate |
| Wittig Reaction | Phosphonium (B103445) Ylides | Alkene | Polymer Building Blocks |
Multidisciplinary Research Bridging this compound with Other Fields (e.g., advanced catalysis, next-generation materials)
The unique electronic structure of the thiazole ring makes it a valuable component in fields beyond medicinal chemistry. In advanced catalysis, derivatives of this compound can be designed as novel ligands for transition metal catalysts. The nitrogen and sulfur atoms of the thiazole ring can coordinate with metal centers, while modifications at the aldehyde position can be used to tune the catalyst's activity and selectivity.
In materials science, the compound can serve as a building block for functional polymers and organic electronic materials. The conjugated system of the thiazole ring can contribute to desirable electronic and photophysical properties. Polymerization or incorporation into larger macromolecular structures via the aldehyde group could lead to the development of novel sensors, organic light-emitting diodes (OLEDs), or coatings with specific properties. The intersection of thiazole chemistry with polymer science and materials engineering is a burgeoning area with significant potential for discovery. mdpi.com
Challenges and Opportunities in this compound Research
The primary challenges in the research and application of this compound are often associated with traditional synthetic methods, which can involve harsh conditions, hazardous reagents, and complex purification procedures. bepls.com Overcoming these hurdles presents a significant opportunity.
Opportunities:
Sustainable Manufacturing: The implementation of flow chemistry and green synthetic routes offers a direct path to more economical and environmentally friendly production. uc.ptbepls.com
Drug Discovery: The thiazole scaffold is a "privileged structure" found in numerous approved drugs. nih.gov Systematic derivatization of this compound creates a vast chemical space for discovering new therapeutic agents against a range of diseases, including cancer and inflammatory conditions. mdpi.comresearchgate.net
Advanced Materials: There is a substantial opportunity to explore the use of this compound and its derivatives as fundamental components in the design of next-generation materials with tailored electronic, optical, or thermal properties.
Catalysis: The development of novel thiazole-based ligands derived from this aldehyde could lead to breakthroughs in catalysis, enabling more efficient and selective chemical transformations.
The future of research on this compound is bright, with clear pathways for innovation in how it is synthesized, modified, and applied across diverse scientific disciplines.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-ethyl-1,2-thiazole-4-carbaldehyde, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of ethyl-substituted precursors with thioamides or via aldehyde functionalization of pre-formed thiazole derivatives. A typical approach involves refluxing in absolute ethanol with glacial acetic acid as a catalyst (similar to methods in and ). Optimization includes varying reaction time (4–8 hours), temperature (70–100°C), and solvent polarity. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the aldehyde group without oxidation .
- Characterization : Confirm purity and structure using NMR (¹H/¹³C), FT-IR (to verify C=O stretch at ~1700 cm⁻¹), and mass spectrometry. Cross-validate with X-ray crystallography if single crystals are obtainable (using SHELX programs, as in ) .
Q. How can the structural and electronic properties of this compound be experimentally determined?
- Methodology :
- Crystallography : Use single-crystal X-ray diffraction (SXRD) for bond-length/angle analysis. SHELXL ( ) is recommended for refining structures, especially to resolve disorder in the ethyl or aldehyde groups .
- Computational Chemistry : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and HOMO-LUMO gaps, correlating with reactivity .
- Key Parameters : Compare experimental and computational data to identify discrepancies (e.g., aldehyde planarity deviations >5° may indicate steric hindrance).
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
- Case Study : Contradictions in ¹H NMR shifts (e.g., aldehyde proton appearing as a singlet vs. split signals) may arise from solvent polarity or tautomerism.
- Resolution Strategy :
- Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent effects.
- Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).
- Validate with 2D NMR (COSY, HSQC) to confirm coupling networks .
Q. What strategies are effective in enhancing the bioactivity of this compound derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Introduce substituents at the 4-position (e.g., amino, nitro groups) to modulate electronic effects. For example, and highlight triazole-thiazole hybrids with enhanced antimycobacterial activity .
- Biological Assays : Test derivatives against Gram-positive/negative bacteria (MIC assays) or cancer cell lines (MTT assays). Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like enoyl-ACP reductase (for antimicrobial activity) .
Q. How can crystallization challenges for this compound be addressed?
- Challenges : Low melting point (mp ~165–166°C, similar to ) and hygroscopicity may hinder crystal growth.
- Solutions :
- Use slow evaporation in mixed solvents (e.g., ethanol/hexane).
- Employ seeding techniques or additives (e.g., ionic liquids) to induce nucleation.
- For X-ray studies, consider cryocooling (100 K) to stabilize crystals .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported biological activity data for thiazole-carbaldehyde derivatives?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., uses Mycobacterium tuberculosis H37Rv, while others use clinical isolates).
- Compound Stability : Aldehyde oxidation to carboxylic acid under assay conditions (validate via HPLC post-assay).
- Mitigation : Standardize protocols (CLSI guidelines) and include control compounds (e.g., isoniazid for TB assays) .
Physical and Chemical Properties Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
